molecular formula C10H12F2O B8547485 Benzenebutanol, beta,beta-difluoro-

Benzenebutanol, beta,beta-difluoro-

Cat. No. B8547485
M. Wt: 186.20 g/mol
InChI Key: RJNRZCJIBWJIAS-UHFFFAOYSA-N
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Description

Benzenebutanol, beta,beta-difluoro- is a useful research compound. Its molecular formula is C10H12F2O and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenebutanol, beta,beta-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenebutanol, beta,beta-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2,2-difluoro-4-phenylbutan-1-ol

InChI

InChI=1S/C10H12F2O/c11-10(12,8-13)7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

RJNRZCJIBWJIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Difluoro-4-phenyl-butyric acid ethyl ester (0.23 g, 1 mmol) was dissolved in EtOH (4 ml) and treated with NaBH4 (39.4 mg, 1 mmol). After 30 minutes stirring at room temperature, the reaction mixture was cooled to 0° C., acidified to pH 1 with 1N HCl (2 ml), diluted with H2O (10 ml). The aqueous phase was extracted with ether (3 times). The combined organic phases were dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed over silica gel (hexane-ethylacetate 99:1) to provide 2,2-difluoro-4-phenyl-butan-1-ol (0.11 g, 58%) as light yellow oil, MS: m/e=186.1 (M+).
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
39.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a cooled solution of Intermediate 1 (1.0 g, 4.45 mmol) in tetrahydrofuran (15 mL) was added lithium aluminum hydride (0.22 g, 5.78 mmol). The mixture was stirred at room temperature overnight. To the crude reaction was added water (0.3 mL), 4N sodium hydroxide (0.3 ml) and water (0.9 mL). The resulting solid was filtered through Celite and the solvent removed under reduced pressure. The residue was diluted with methylene chloride (20 mL) and washed with water (10 mL), 2N hydrochloric acid (2×10 mL) and water (10 mL), dried (Na2SO4), and concentrated. The title compound was obtained as brown oil (0.6 g, 72%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

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